molecular formula C8H7BrO B2655785 1-Bromo-4-(vinyloxy)benzene CAS No. 1005-61-4

1-Bromo-4-(vinyloxy)benzene

Cat. No. B2655785
Key on ui cas rn: 1005-61-4
M. Wt: 199.047
InChI Key: PPNABDIAKJRGJI-UHFFFAOYSA-N
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Patent
US08497397B2

Procedure details

Tert-Butoxypotassium (33.7 g, 300 mmol) was added to a solution of tetrahydrofuran (hereinafter THF) (250 mL) containing 1-bromo-4-(2-chloroethoxy)benzene (58.6 g, 249 mmol) prepared in Example 6 (6a) over 10 minutes at −10° C. The mixture was stirred at room temperature for 21 hours, and water (500 mL) was added thereto. The resulting mixture was extracted with methyl tert-butyl ether (200 mL, 150 mL) twice. The organic layers were combined, washed with saturated brine (100 mL) twice, and dried over anhydrous magnesium sulfate. Then, the solvent was evaporated. The resulting residue was dissolved in hexane (100 mL), and the precipitated insoluble substance was removed by filtration. The insoluble substance was further washed with hexane (5 mL) five times. The filtrates were combined, concentrated, and purified by silica gel column chromatography (hexane) to give 39.0 g of the title compound (colorless oil, yield: 79%).
Quantity
33.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
58.6 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
C(O[K])(C)(C)C.O1CCCC1.[Br:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH2:20][CH2:21]Cl)=[CH:15][CH:14]=1>O>[Br:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH:20]=[CH2:21])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
33.7 g
Type
reactant
Smiles
C(C)(C)(C)O[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
58.6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OCCCl
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with methyl tert-butyl ether (200 mL, 150 mL) twice
WASH
Type
WASH
Details
washed with saturated brine (100 mL) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Then, the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in hexane (100 mL)
CUSTOM
Type
CUSTOM
Details
the precipitated insoluble substance was removed by filtration
WASH
Type
WASH
Details
The insoluble substance was further washed with hexane (5 mL) five times
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (hexane)

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OC=C
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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